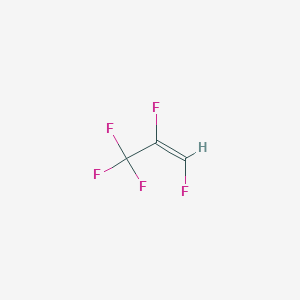

(E)-1,2,3,3,3-Pentafluoropropene

Vue d'ensemble

Description

(E)-1,2,3,3,3-Pentafluoropropene is a useful research compound. Its molecular formula is C3HF5 and its molecular weight is 132.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 131.99984084 g/mol and the complexity rating of the compound is 98.7. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Atmospheric Chemistry and Environmental Impact

(E)-1,2,3,3,3-Pentafluoropropene has been studied for its reactivity and atmospheric lifetime, particularly in the context of its potential as a replacement for chlorofluorocarbons (CFCs). Rivela et al. (2019) investigated its gas-phase reactions with OH radicals and Cl atoms, emphasizing the importance of understanding these reactions for assessing the atmospheric implications of hydrofluoroolefins (Rivela et al., 2019). In a similar vein, another study by Rivela et al. (2021) explored the Cl-initiated oxidation products of this compound, providing insights into its degradation products and their potential environmental impact (Rivela et al., 2021).

2. Chemical Reactivity and Synthesis

The compound's reactivity has been a focus in several studies. Haszeldine et al. (1974) examined its reactions under free-radical conditions with various agents, contributing to the understanding of its chemical behavior and potential applications in synthesis (Haszeldine et al., 1974). Additionally, Wójtowicz-Rajchel et al. (2008) demonstrated its utility in the synthesis of stable α-fluoro enamines of nucleobases, highlighting its role in specialized chemical syntheses (Wójtowicz-Rajchel et al., 2008).

3. Plasma Etching and Material Science

In the field of material science, Li et al. (2016) investigated the impact of molecular structure parameters of hydrofluorocarbons, including this compound, on plasma etching of ultra-low-K dielectric materials. This study is significant for understanding how the molecular structure of such compounds influences their utility in semiconductor manufacturing (Li et al., 2016).

4. Potential in Catalysis and Complex Formation

The potential of this compound in forming complexes and catalysis was explored by Braun et al. (2003), who studied its reactions with rhodium(I) complexes, providing insights into its utility in organometallic chemistry and potential applications in catalysis (Braun et al., 2003).

5. Refrigerant Applications and Environmental Considerations

Given its properties, this compound has been considered as a candidate for environmentally friendly refrigerants. Yun et al. (2016) conducted a study on the hydrogenation of this compound for the production of such refrigerants, highlighting its potential in this application (Yun et al., 2016).

6. Metabolism in Various Species

Finally, the metabolism of this compound in different species, including humans, was examined by Han et al. (2011). This study is crucial for understanding how this compound is processed biologically, which has implications for both environmental and health-related assessments (Han et al., 2011).

Mécanisme D'action

Target of Action

(E)-1,2,3,3,3-Pentafluoropropene is primarily used as a refrigerant and insulator . Its primary targets are therefore the systems and environments where cooling or insulation is required.

Mode of Action

The compound works by absorbing heat in its liquid state and then evaporating, which allows it to cool its surroundings .

Pharmacokinetics

Its physical properties, such as its low boiling point and vapor pressure , suggest that it would rapidly evaporate and disperse if introduced into a biological system.

Result of Action

The primary result of this compound’s action is the cooling of its environment. This can be beneficial in various applications, such as air conditioning systems, refrigeration units, and electronic devices, where it helps to maintain optimal operating temperatures .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pressure. For example, its effectiveness as a refrigerant can be reduced at extremely high temperatures. Additionally, while it is generally stable and non-reactive, it can combust if exposed to open flame or high heat .

Propriétés

IUPAC Name |

(E)-1,2,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUPYMORYHFFCT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(F)(F)F)/F)\F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027221 | |

| Record name | (E)-1,2,3,3,3-Pentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5595-10-8 | |

| Record name | (E)-1,2,3,3,3-Pentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-1H-Pentafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)

![N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B6332783.png)

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)